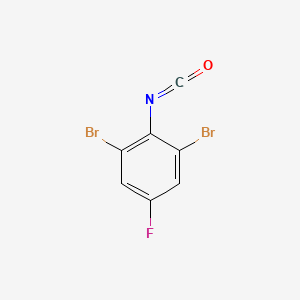

2,6-Dibromo-4-fluorophenyl isocyanate

Übersicht

Beschreibung

2,6-Dibromo-4-fluorophenyl isocyanate is a useful research compound. Its molecular formula is C7H2Br2FNO and its molecular weight is 294.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 2,6-Dibromo-4-fluorophenyl isocyanate involves its interaction with these targets. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with these compounds . The exact changes resulting from these interactions depend on the specific target molecule.

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted via several pathways .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can affect its reactivity . Moreover, it is sensitive to moisture , suggesting that humidity could impact its stability and efficacy.

Biologische Aktivität

2,6-Dibromo-4-fluorophenyl isocyanate is an organic compound notable for its isocyanate functional group, which plays a pivotal role in its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its ability to interact with biological macromolecules.

The molecular formula of this compound is C8H4Br2FNO, with a molecular weight of approximately 292.93 g/mol. This compound features two bromine atoms and one fluorine atom on the phenyl ring, contributing to its unique chemical reactivity.

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to react with nucleophilic sites in proteins and other biomolecules. The isocyanate group can form covalent bonds with amino acids containing nucleophilic groups (e.g., lysine, cysteine), leading to modifications that can alter protein function and stability.

Biological Activity Overview

Research has indicated that compounds containing isocyanate groups exhibit various biological activities, including:

- Anticancer Activity : Isocyanates have been shown to possess cytotoxic effects against several cancer cell lines. For example, studies have demonstrated that similar compounds can inhibit the proliferation of human cancer cells such as HeLa and A549.

- Enzyme Inhibition : The ability of this compound to modify enzyme active sites may result in inhibition or alteration of enzymatic activity, making it a candidate for studying enzyme kinetics.

- Protein Modification : The reactivity with thiols and amines allows for the study of post-translational modifications in proteins, which are crucial for understanding cellular signaling pathways.

Case Studies and Research Findings

-

Cytotoxicity Studies :

A study assessed the cytotoxic effects of various halogenated isocyanates on cancer cell lines using the SRB assay. The findings indicated that compounds with halogen substituents exhibited significant inhibitory effects on cell viability:- HeLa Cells : IC50 values ranged from 12.99 μg/mL to 21.26 μg/mL for different derivatives.

- A549 Cells : Similar trends were observed with IC50 values indicating potent anticancer properties.

Compound IC50 (μg/mL) Cell Line This compound 15.10 ± 1.13 HeLa Other derivatives Varies (12.99 - 23.81) A549 -

Protein Interaction Studies :

Research has highlighted the capacity of this compound to interact with nucleophilic residues in proteins. This interaction can lead to significant changes in protein structure and function:- Modification of Enzyme Active Sites : Studies demonstrate that the compound can inhibit enzymes involved in metabolic pathways by forming covalent bonds at active sites.

-

Structure-Activity Relationship (SAR) :

Investigations into the SAR of halogenated isocyanates have revealed that the presence and position of halogen atoms significantly influence biological activity:- Compounds with fluorine atoms generally exhibited higher antioxidant activity compared to those with bromine substitutions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Anticancer Agents

The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of isocyanates can exhibit significant biological activity, particularly against specific cancer cell lines. For instance, a study involving substituted phenyl isocyanates demonstrated that compounds with halogen substitutions, such as 2,6-dibromo-4-fluorophenyl isocyanate, showed enhanced inhibitory effects on carbonic anhydrase isoforms related to tumor growth. The selectivity of these compounds towards isoforms like hCA IX and hCA XII makes them promising candidates for further development as anticancer therapeutics .

b. Synthesis of Ureido Coumarins

This compound has been utilized in the synthesis of ureido coumarins. These compounds have shown potent inhibitory effects against carbonic anhydrase isoforms and have been evaluated for their anticancer activities against various cell lines, including HCT-116 and MCF-7. The incorporation of the dibromofluorophenyl moiety into the ureido structure enhances the biological activity of these derivatives .

Material Science

a. Photopolymerization Applications

The compound can be used in photopolymerizable resin formulations. Its isocyanate functional group allows it to participate in reactions that lead to the formation of cross-linked networks upon exposure to UV light. This property is particularly beneficial in the development of flexible and insulating coatings used in electronics .

b. Scavenger Assisted Combinatorial Libraries

In material science, this compound has been employed in combinatorial chemistry to create libraries of urea or thiourea derivatives. This process aids in the rapid synthesis of diverse chemical entities that can be screened for various applications, including drug discovery and materials development .

Chemical Synthesis

a. Building Block for Fluorinated Compounds

The introduction of fluorine into organic molecules often modifies their chemical properties significantly. This compound serves as a versatile building block for synthesizing fluorinated compounds with potential applications in pharmaceuticals and agrochemicals . The presence of bromine and fluorine atoms enhances the reactivity and stability of the resulting compounds.

b. Synthesis of Functionalized Polymers

This compound can also be utilized in the synthesis of functionalized polymers that exhibit unique mechanical and thermal properties. The incorporation of isocyanate groups into polymer backbones allows for improved adhesion and compatibility with various substrates .

Case Studies

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,6-Dibromo-4-fluorophenyl isocyanate critical for experimental design?

Answer: The compound (C₇H₂Br₂FNO, MW 294.91 g/mol) has a melting point of 42–45°C and a flash point >110°C, necessitating storage at controlled temperatures to prevent decomposition . Its bromine and fluorine substituents enhance electrophilicity at the isocyanate group, making it reactive toward nucleophiles like amines or alcohols. Safety data (H334, H302, H332, H315, H319) indicate risks of respiratory sensitization, toxicity if inhaled/swallowed, and skin/eye irritation. Proper handling requires inert atmospheres (e.g., nitrogen), cold storage, and PPE such as gloves and respirators .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: Critical protocols include:

- Ventilation : Use fume hoods to avoid inhalation exposure (H334, H332) .

- Containment : Store in sealed containers under nitrogen to prevent moisture-induced side reactions (e.g., hydrolysis to urea derivatives).

- Emergency Measures : For spills, neutralize with dry sand or inert absorbents; avoid water to prevent exothermic reactions. Eye exposure requires immediate flushing with water for ≥15 minutes (P305+P351+P338) .

- Waste Disposal : Hydrolyze residual isocyanate with aqueous ethanol (1:1 v/v) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: For derivatives (e.g., urea or carbamate adducts), single-crystal X-ray diffraction using programs like SHELXL or SHELXT enables precise determination of bond angles, torsion angles, and substituent effects. Key steps:

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.

- Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, F) to account for electron density distortions.

- Validation : Check for residual electron density peaks (<0.5 eÅ⁻³) to confirm absence of disorder .

Example: Bromine’s electron-withdrawing effect reduces isocyanate group planarity, altering reactivity—a trend quantifiable via crystallographic data .

Q. What synthetic strategies optimize the incorporation of this compound into functional polymers?

Answer: The compound’s isocyanate group reacts with diols or diamines to form polyurethanes or polyureas with enhanced thermal stability. Methodological considerations:

- Solvent Selection : Use anhydrous THF or DMF to prevent premature hydrolysis.

- Stoichiometry : Maintain a 1:1 molar ratio of isocyanate to nucleophile to avoid cross-linking.

- Catalysis : Dibutyltin dilaurate (0.1–1 mol%) accelerates urethane formation at 60–80°C.

- Post-Functionalization : Bromine substituents enable Suzuki couplings for side-chain modifications (e.g., attaching fluorophores) .

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic additions?

Answer:

- Electrophilicity Enhancement : Bromine’s −I effect increases the electrophilicity of the isocyanate carbon, accelerating reactions with weak nucleophiles (e.g., anilines). Fluorine’s −I/−M effects further polarize the N=C=O group, as evidenced by IR spectroscopy (νNCO ≈ 2270 cm⁻¹, shifted +20 cm⁻¹ vs. non-halogenated analogs) .

- Steric Effects : Ortho-bromine groups hinder bulky nucleophiles (e.g., tert-butylamine), reducing reaction rates by ~40% compared to para-substituted analogs. Kinetic studies (e.g., NMR monitoring) quantify these effects .

Q. What analytical techniques validate the purity and stability of this compound under varying conditions?

Answer:

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) detect hydrolytic impurities (e.g., urea derivatives) with LOD <0.1%.

- TGA/DSC : Thermal stability assays show decomposition onset at 180°C (N₂ atmosphere), confirming suitability for high-temperature syntheses.

- NMR : ¹⁹F NMR (δ −110 ppm vs. CFCl₃) monitors fluorine’s electronic environment to detect degradation .

Eigenschaften

IUPAC Name |

1,3-dibromo-5-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPBOWHIPOBXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401742 | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76393-18-5 | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.